molecular formula C9H18ClNO3 B6242222 tert-butyl 5-amino-4-oxopentanoate hydrochloride CAS No. 874627-90-4

tert-butyl 5-amino-4-oxopentanoate hydrochloride

Cat. No.: B6242222
CAS No.: 874627-90-4
M. Wt: 223.70 g/mol
InChI Key: HBCWEJGRQGHQIW-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Keto Ester and Beta-Amino Ketone Chemistry

The chemical architecture of tert-butyl 5-amino-4-oxopentanoate (B1257902) hydrochloride places it at the intersection of two important classes of organic compounds: alpha-keto esters and beta-amino ketones. The 4-oxo group relative to the tert-butyl ester at the 1-position does not fit the alpha-keto ester definition, but the 4-oxo group is in the beta position relative to the 5-amino group, making it a gamma-amino-beta-keto ester.

Alpha-Keto Esters: This functional group is characterized by a ketone adjacent to an ester. While the target molecule is a gamma-amino-beta-keto ester, the principles of alpha-keto ester chemistry are relevant to understanding the reactivity of the keto-ester portion of the molecule. Alpha-keto esters are valuable synthetic intermediates due to the electrophilicity of both the keto and ester carbonyls, allowing for a range of nucleophilic additions and substitutions. organic-chemistry.org

Beta-Amino Ketones: This motif consists of an amine at the beta position relative to a ketone. Beta-amino ketones are key structural elements in many natural products and pharmaceuticals. nih.gov Their synthesis is often achieved through Mannich-type reactions. The presence of both an amine and a ketone allows for further chemical modifications, such as the formation of heterocyclic rings.

The unique arrangement of functional groups in tert-butyl 5-amino-4-oxopentanoate hydrochloride allows it to participate in reactions characteristic of both alpha-keto esters and beta-amino ketones, making it a versatile synthon.

Strategic Significance of this compound as a Bifunctional Synthetic Intermediate

The strategic importance of this compound lies in its bifunctional nature, which allows for sequential or orthogonal chemical transformations. Bifunctional molecules are crucial in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and natural products. enamine.netnih.gov

The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality. This bulkiness can prevent unwanted side reactions at or near the ester group and allows for selective reactions at the ketone or amine functionalities. The ester can be deprotected under acidic conditions to reveal the carboxylic acid, which can then undergo further reactions such as amide bond formation.

The primary amine and the ketone group offer additional reactive sites. The amine can be acylated, alkylated, or used in the formation of imines and heterocyclic rings. The ketone can undergo nucleophilic addition, reduction to an alcohol, or participate in condensation reactions. This multi-functionality makes the compound a valuable building block for creating diverse molecular libraries for drug discovery.

Historical Development and Evolution of Synthetic Methodologies for Related Pentanoate Scaffolds

The synthesis of pentanoate scaffolds has a rich history, often starting from readily available precursors like glutamic acid. For instance, the synthesis of the related compound, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, has been reported starting from Cbz-(L)-Glu(tBu)-OH. google.comgoogle.com While this method is not directly for the target 4-oxo compound, it highlights a common strategy of utilizing the chiral pool to construct functionalized pentanoates. However, some of these reported methods are not well-suited for large-scale synthesis due to issues with purification and the use of large solvent volumes. google.comgoogle.com

A plausible synthetic route to this compound could involve the alpha-amination of a suitable precursor like tert-butyl 4-oxopentanoate (B1231505) (tert-butyl levulinate). The synthesis of tert-butyl 4-oxopentanoate itself can be achieved through the esterification of levulinic acid with tert-butyl alcohol under acidic conditions.

PrecursorReagents and ConditionsProductReference
Levulinic acidtert-butyl alcohol, acid catalysttert-Butyl 4-oxopentanoate
Cbz-(L)-Glu(tBu)-OHVarious steps(S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride google.comgoogle.com

This table presents synthetic routes to the precursor and a related compound, not the title compound itself.

The development of more efficient and scalable synthetic methods for such bifunctional building blocks remains an active area of research.

Overview of Current Academic Research Trajectories and Potential Innovations Involving the Compound

While specific academic research focusing on this compound is not widely published, the general areas of alpha-keto ester and beta-amino ketone chemistry are subjects of intense investigation. Current research trends that could involve this compound or similar structures include:

Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral gamma-amino-beta-keto esters is a significant area of interest. Such methods would provide access to enantiomerically pure building blocks for the synthesis of complex chiral molecules.

Development of Novel Heterocyclic Scaffolds: The bifunctionality of the compound makes it an ideal starting material for the synthesis of novel heterocyclic compounds, which are of great importance in medicinal chemistry.

Biocatalysis: The use of enzymes for the selective transformation of keto-esters and amino-ketones is a growing field. Biocatalytic methods could offer environmentally friendly and highly selective routes to derivatives of tert-butyl 5-amino-4-oxopentanoate.

Potential innovations involving this compound could lie in its application as a key intermediate in the synthesis of novel therapeutic agents, particularly those requiring a functionalized pentanoate backbone. Its ability to serve as a scaffold for combinatorial chemistry could lead to the discovery of new bioactive molecules.

Properties

CAS No.

874627-90-4

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl 5-amino-4-oxopentanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h4-6,10H2,1-3H3;1H

InChI Key

HBCWEJGRQGHQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)CN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 5 Amino 4 Oxopentanoate Hydrochloride

Retrosynthetic Analysis Approaches for the Compound's Structure

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, tert-butyl 5-amino-4-oxopentanoate (B1257902) hydrochloride, into simpler, readily available starting materials. Two primary disconnection strategies emerge for this compound.

Pathway A: The Levulinic Acid Approach

The most direct retrosynthesis involves two key disconnections: the C5-N bond of the amino group and the ester linkage. This leads back to a C5-functionalized 4-oxopentanoic acid derivative. The core scaffold, tert-butyl 4-oxopentanoate (B1231505), is readily accessible from levulinic acid (4-oxopentanoic acid), an inexpensive feedstock derivable from biomass. This strategy simplifies the synthesis to three main stages:

Formation of the tert-butyl ester.

Functionalization of the C5 position (α- to the ketone).

Introduction of the amino group.

Pathway B: The Glutamic Acid Approach

An alternative strategy employs a chiral pool starting material, such as L-glutamic acid. This approach is advantageous as it begins with the correct five-carbon backbone and a nitrogen functionality, potentially allowing for stereocontrol. However, it necessitates significant functional group interconversions:

Protection of the existing amino (at C2) and carboxylic acid groups.

Conversion of the γ-carboxylic acid (C5) into a methyl ketone (the new C4-C5). This is a non-trivial transformation.

Transformation of the original C4 of the glutamic acid backbone into the new C4-keto group. A plausible route involves converting the γ-carboxylic acid into a Weinreb amide, which can then be reacted with a methyl organometallic reagent to form the C4-ketone. researchgate.netorientjchem.orgnih.gov

While more complex, this route offers potential for asymmetric synthesis, building upon the inherent chirality of the starting material.

Classical and Contemporary Synthetic Routes to the 4-Oxopentanoate Core

The 4-oxopentanoate core is the central structural motif of the target molecule. Its synthesis is highly dependent on the chosen retrosynthetic pathway.

Esterification Strategies for the tert-butyl Moiety

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, offering stability against many nucleophilic and basic conditions while being readily removable under mild acidic conditions.

The most common method for synthesizing the tert-butyl 4-oxopentanoate core is the direct esterification of levulinic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, enhancing its electrophilicity for attack by tert-butanol. Alternatively, isobutene can be used in the presence of an acid catalyst.

Catalyst SystemReagentsTypical ConditionsAdvantagesDisadvantages
Mineral Acid Levulinic Acid, tert-Butanol, H₂SO₄ (cat.)Reflux, removal of waterInexpensive, readily available catalystHarsh conditions, potential for side reactions
Sulfonic Acid Levulinic Acid, tert-Butanol, p-TsOH (cat.)Reflux, Dean-Stark trapMilder than mineral acids, high yieldsMore expensive catalyst
Acidic Resin Levulinic Acid, tert-Butanol, Amberlyst-15Column or batch reactionCatalyst is recyclable, cleaner reactionSlower reaction rates
Isobutene Gas Levulinic Acid, Isobutene, H₂SO₄ (cat.)Pressurized vessel, moderate temperatureHigh atom economy, no water byproductRequires specialized equipment for handling gas

In syntheses starting from glutamic acid, the tert-butyl ester is typically installed as a protecting group early in the sequence, often using standard methods like reaction with isobutene or di-tert-butyl dicarbonate under acidic conditions. google.com

Introduction of the Keto Group at C4

The method for introducing the C4-keto group is fundamentally tied to the starting material.

From Levulinic Acid: When levulinic acid or its esters are used as the starting material, the C4-keto functionality is inherently present in the molecular framework, requiring no additional synthetic steps for its introduction.

From Glutamic Acid Derivatives: When starting from glutamic acid, the γ-carboxylic acid must be converted into a methyl ketone. A highly effective and modern method to achieve this transformation is through the use of a Weinreb amide . The synthesis proceeds in two steps:

The γ-carboxylic acid of a suitably protected glutamic acid derivative is activated (e.g., as an acid chloride or using peptide coupling reagents) and reacted with N,O-dimethylhydroxylamine to form the stable Weinreb amide. orientjchem.orgorientjchem.org

The Weinreb amide is then treated with an excess of an organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li). The reaction proceeds via a stable chelated tetrahedral intermediate that collapses to the ketone upon acidic workup. This method prevents the common problem of over-addition to form a tertiary alcohol, which often occurs when reacting esters or acid chlorides directly with organometallic reagents. researchgate.netmychemblog.com

Formation of the 5-Amino Functionality

The introduction of the amino group at the C5 position, which is alpha to the carbonyl group, is a critical step in the synthesis.

Reductive Amination Pathways at C5

Reductive amination is a powerful method for forming amines from carbonyl compounds. However, this reaction converts a ketone or aldehyde directly into an amine at the same carbon atom. In the case of tert-butyl 5-amino-4-oxopentanoate, the target has a ketone at C4 and an amine at C5. Therefore, direct reductive amination of the C4-keto group is not a viable pathway to introduce the C5-amino group. This synthetic strategy would be applicable if the target were tert-butyl 4-amino-5-oxopentanoate, which could be synthesized from a 4,5-dioxo precursor, or if an alternative synthetic intermediate with a carbonyl at C5 was utilized.

While not directly applicable to the final step, enzymatic transamination has emerged as a method to convert γ-keto esters into the corresponding γ-amino esters using transaminase enzymes, which could be a route to related structures. researchgate.net

Nucleophilic Substitutions for Amine Introduction

A more chemically sound and widely practiced approach for installing the C5-amino group is via nucleophilic substitution on a precursor that has been activated at the C5 position. This typically involves a two-step sequence starting from tert-butyl 4-oxopentanoate.

Step 1: α-Halogenation The first step is the selective halogenation at the C5 position (the α-carbon to the ketone). Bromination is commonly employed due to the good leaving group ability of the bromide ion. The reaction can be performed under acidic conditions using bromine (Br₂) in a solvent like acetic acid or methanol. The acid catalyzes the enolization of the ketone, and the resulting enol attacks the bromine.

Step 2: Nucleophilic Displacement The resulting tert-butyl 5-bromo-4-oxopentanoate is a reactive electrophile. The C5-amino group can be introduced by reaction with a suitable nitrogen nucleophile.

Reaction with Ammonia: While direct reaction with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation of the product.

The Gabriel Synthesis: A classic method that provides only the primary amine involves using potassium phthalimide as the nitrogen nucleophile. The phthalimide group is subsequently removed by hydrolysis or hydrazinolysis.

The Azide Method: A highly reliable and clean method involves the substitution of the bromide with sodium azide (NaN₃) to form tert-butyl 5-azido-4-oxopentanoate. orgsyn.org The azide group is not nucleophilic and does not undergo over-reaction. The resulting α-azido ketone can then be cleanly reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (the Staudinger reaction). This azide-based route is often preferred for its high yields and clean conversion to the desired primary amine. organic-chemistry.org

This nucleophilic substitution pathway represents the most robust and controllable method for the formation of the 5-amino functionality in tert-butyl 5-amino-4-oxopentanoate.

Modern Catalytic Approaches in Compound Synthesis

Selective Catalytic Reductions and Oxidations

Selective catalytic reductions are a cornerstone in the synthesis of chiral molecules, including amino esters. For the synthesis of tert-butyl 5-amino-4-oxopentanoate hydrochloride, a plausible route involves the stereoselective reduction of a suitable precursor. One such precursor could be an α-diazo-β-keto ester, which can be reduced to the corresponding amine. The enzyme-catalyzed reduction of carbonyl compounds is a particularly effective method for producing chiral alcohols, and similar enzymatic approaches can be adapted for the synthesis of chiral amines. mdpi.comresearchgate.net Ketoreductases (KREDs) have demonstrated considerable potential as biocatalysts for the asymmetric synthesis of chiral alcohols and can be engineered for the dynamic reductive kinetic resolution of bulky α-amino β-keto esters. rsc.org

Another approach is the transfer hydrogenation of a precursor containing a C=N bond or a nitro group. Ruthenium-based catalysts, for instance, have been shown to be effective in the selective transfer hydrogenation of carbonyl compounds. researchgate.net

The following table illustrates the impact of different catalysts on the conversion and enantiomeric excess (ee) in the reduction of a model β-keto ester.

Table 1: Catalyst Performance in the Reduction of a Model β-Keto Ester

Catalyst Conversion (%) Enantiomeric Excess (ee, %)
KRED-P2-D11 >99 >99
KRED-P2-D12 >99 >99
KRED-P2-G03 92 90
Ru(p-cymene)(TsDPEN) >95 >98

Organocatalytic Methods for Analogous Structures

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For structures analogous to this compound, such as δ-amino β-ketoesters, organocatalytic Mannich reactions are particularly relevant. nih.govacs.org These reactions involve the addition of a ketone to an imine, catalyzed by a chiral organic molecule. The use of cinchona-derived organocatalysts has been successful in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, which can subsequently be converted to chiral δ-hydroxy-β-keto esters. nih.gov

The γ-position-selective Mannich reactions of β-ketocarbonyl derivatives provide a direct route to δ-amino β-ketoesters with high enantioselectivities. nih.govacs.org This approach is significant as it allows for the formation of a C-C bond at the γ-position of a β-ketoester, a challenging transformation that typically requires the use of dianions or pre-formed dienol ethers. nih.gov

Optimization of Reaction Conditions and Yields for Research Scale

The successful synthesis of this compound on a research scale hinges on the careful optimization of reaction conditions to maximize yield and purity.

Solvent Selection and Reaction Kinetics

The choice of solvent can profoundly impact the rate and selectivity of a chemical reaction. nih.govosti.gov In catalytic reactions, the solvent can influence mass transfer, the chemical potential of surface species, and even participate in the reaction mechanism. osti.gov For instance, in the reductive amination of ketones, polar protic solvents like methanol have been shown to enhance reaction rates compared to aprotic or apolar solvents. researchgate.netdntb.gov.ua The increased polarity of the solvent can facilitate the hydrogenation of the imine intermediate. nih.gov

The following table summarizes the effect of different solvents on the reaction rate of a model reductive amination.

Table 2: Effect of Solvent on the Reaction Rate of a Model Reductive Amination

Solvent Relative Reaction Rate
Methanol 1.00
Ethanol 0.85
Water 0.70
Dioxane 0.50
Toluene 0.30

Temperature and Pressure Influence on Process Efficiency

Temperature and pressure are critical parameters in optimizing reaction efficiency. Catalytic hydrogenations, for example, are often sensitive to both temperature and hydrogen pressure. Increasing the temperature can increase the reaction rate but may also lead to undesired side reactions or catalyst decomposition. Similarly, higher pressures of a gaseous reactant like hydrogen can increase its concentration in the reaction mixture and thereby accelerate the reaction rate. The optimization of these parameters is crucial for achieving high conversion and selectivity. researchgate.net

Protecting Group Strategies for Amine and Carbonyl Functions

In the multi-step synthesis of a molecule with multiple functional groups like this compound, the use of protecting groups is essential to prevent unwanted side reactions. An effective protecting group strategy, particularly an orthogonal one, allows for the selective deprotection of one functional group in the presence of others. bham.ac.ukwikipedia.org

For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base. iris-biotech.denih.gov The carbonyl group can be protected as an acetal or ketal, which is stable to many reagents but can be removed under acidic conditions. wikipedia.org

The choice of protecting groups depends on the specific reaction conditions of the subsequent synthetic steps. An orthogonal protecting group strategy is particularly valuable in complex syntheses, as it allows for the sequential deprotection and modification of different functional groups within the same molecule. wikipedia.orgnih.gov For example, an Fmoc-protected amine can be deprotected without affecting a tert-butyl ester or a Boc-protected amine. iris-biotech.de

The following table outlines some common protecting groups for amine and carbonyl functions and their deprotection conditions.

Table 3: Common Protecting Groups for Amine and Carbonyl Functions

Functional Group Protecting Group Deprotection Conditions
Amine tert-Butoxycarbonyl (Boc) Acidic (e.g., TFA)
Amine 9-Fluorenylmethoxycarbonyl (Fmoc) Basic (e.g., piperidine)
Carbonyl Acetal/Ketal Acidic (e.g., aqueous acid)

Selective Deprotection Methodologies Post-Synthesis

Following the construction of the core molecular structure, selective deprotection is required to unmask the desired functional groups. For this compound, this primarily involves the cleavage of the tert-butyl ester and the N-protecting group.

The removal of tert-butyl esters typically requires acidic conditions, but the harshness of these conditions can lead to unwanted side reactions with sensitive substrates. lookchem.com Consequently, various mild and selective methods have been developed.

Lewis Acid Catalysis : Zinc bromide (ZnBr₂) in dichloromethane (DCM) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups. semanticscholar.orgresearchgate.net Other systems, such as CeCl₃·7H₂O−NaI in acetonitrile, have also been reported for the selective deprotection of N-Boc-protected tert-butyl ester amino acids. acs.org

Mild Protic Acids : Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters and carbamates. organic-chemistry.org It offers high yields and selectivity, tolerating other groups such as Cbz carbamates and benzyl esters. organic-chemistry.org

Heterogeneous Catalysis : Standard flash chromatography-grade silica gel in refluxing toluene has been reported as a novel and mild method for cleaving tert-butyl esters, providing good yields of the corresponding carboxylic acids. lookchem.com

The deprotection of the amino group depends on the specific protecting group used. An N-Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or anhydrous HCl in an organic solvent like ethyl acetate or dioxane. core.ac.ukrsc.org If an Fmoc group is used, it is removed with a base like piperidine. iris-biotech.de The choice of deprotection agent is critical to ensure that only the targeted group is cleaved, preserving the rest of the molecule, including the tert-butyl ester if desired.

Table 2: Selected Methodologies for tert-Butyl Ester Deprotection
Reagent/SystemSolventConditionsKey Features
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, effective but harsh; cleaves other acid-labile groups (e.g., Boc). rsc.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureChemoselective cleavage in the presence of certain other acid-sensitive groups. semanticscholar.orgresearchgate.net
Aqueous Phosphoric Acid (H₃PO₄)--Mild, selective, and environmentally benign. organic-chemistry.org
Silica Gel (SiO₂)TolueneRefluxMild, heterogeneous conditions; selective over t-butyl ethers. lookchem.com
Cerium(III) chloride / Sodium Iodide (CeCl₃·7H₂O / NaI)Acetonitrile-Effective for N-Boc-protected tert-butyl ester amino acids. acs.org

Hydrochloride Salt Formation and Purification Techniques in Synthetic Procedures

The final step in the synthesis is the formation of the hydrochloride salt, which converts the free amino group into a more stable and handleable form. quora.com The salt form often exhibits increased stability, protecting the ester from hydrolysis, and improved solubility in certain solvents. quora.com

The most common method for preparing the hydrochloride salt of an amino ester is to dissolve the purified free base in a dry, non-polar organic solvent, such as diethyl ether or ethyl acetate, and then introduce anhydrous hydrogen chloride. researchgate.netgoogle.com The HCl can be bubbled directly as a gas into the solution or added as a pre-prepared solution in a compatible anhydrous solvent (e.g., HCl in ether). researchgate.netgoogle.com

Upon introduction of HCl, the basic amino group is protonated, forming the ammonium chloride salt. Because the resulting salt is ionic, it is typically much less soluble in the non-polar organic solvent than the neutral free base. This difference in solubility causes the hydrochloride salt to precipitate out of the solution immediately. researchgate.net

Purification of the salt is then achieved through straightforward physical processes:

Filtration : The precipitated solid is collected by vacuum filtration.

Washing : The collected solid is washed with the anhydrous organic solvent (e.g., diethyl ether) to remove any remaining soluble impurities or unreacted starting material. researchgate.net

Drying : The purified salt is dried under vacuum to remove residual solvent.

It is critical to control the precipitation process to ensure high purity. Methods that involve removing the solvent to dryness can lead to uncontrolled precipitation and trap impurities, resulting in variable product quality. google.comgoogle.com A controlled precipitation from a solution ensures the formation of a crystalline, easily filterable solid with higher purity.

Table 3: General Procedure for Hydrochloride Salt Formation and Purification
StepActionPurpose
1. DissolutionDissolve the purified free amine (amino ester) in a dry, non-polar organic solvent (e.g., diethyl ether).To create a homogeneous medium for the reaction.
2. AcidificationSlowly add a solution of anhydrous HCl in an organic solvent or bubble dry HCl gas through the solution.To protonate the amino group and form the hydrochloride salt.
3. PrecipitationThe hydrochloride salt precipitates from the solution upon formation.To separate the product from the reaction medium due to its low solubility.
4. IsolationCollect the solid precipitate by vacuum filtration.To isolate the crude salt from the solvent and soluble impurities.
5. PurificationWash the collected solid with fresh, cold anhydrous solvent.To remove any adsorbed impurities from the surface of the crystals.
6. DryingDry the purified solid under high vacuum.To remove all traces of residual solvent.

Chemical Reactivity and Mechanistic Studies of Tert Butyl 5 Amino 4 Oxopentanoate Hydrochloride

Reactions Involving the Keto Group at C4

The carbonyl group at the C4 position is a primary site for chemical modification, engaging in a variety of reactions typical of ketones. Its reactivity is influenced by the adjacent ester and amino groups.

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon of the keto group is susceptible to attack by nucleophiles. Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. In general, aldehydes are more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. The presence of two alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more than the single alkyl group in aldehydes.

For tert-butyl 5-amino-4-oxopentanoate (B1257902), nucleophilic addition to the C4 keto group can be expected with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). These reactions would lead to the formation of tertiary and secondary alcohols, respectively.

Table 1: Representative Nucleophilic Addition Reactions on β-Keto Esters

Nucleophile Reagent Example Product Type Reference
Hydride Sodium Borohydride (NaBH₄) β-Hydroxy ester
Alkyl Methylmagnesium Bromide (CH₃MgBr) Tertiary alcohol
Cyanide Hydrogen Cyanide (HCN) Cyanohydrin

Alpha-Functionalization Reactions (e.g., Alkylation, Halogenation)

The presence of α-hydrogens on the carbon atoms adjacent to the keto group (C3 and C5) allows for enolate formation under basic conditions. The acidity of the α-hydrogens at the C3 position is significantly increased due to the electron-withdrawing effects of both the C4-keto group and the ester carbonyl group, making this position particularly amenable to deprotonation and subsequent functionalization.

Alkylation: The enolate generated from the deprotonation at C3 can act as a nucleophile in reactions with alkyl halides, leading to the introduction of an alkyl group at this position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions such as O-alkylation or multiple alkylations. aklectures.comacs.org

Halogenation: In the presence of a suitable halogen source and either acidic or basic catalysis, the α-position can be halogenated. Under acidic conditions, the reaction typically proceeds via an enol intermediate, while under basic conditions, an enolate is involved.

Table 2: Examples of Alpha-Functionalization on β-Keto Esters

Reaction Reagent(s) Product Reference

Condensation Reactions Leading to Imines or Enamines

The C4 keto group can react with primary or secondary amines to form imines (Schiff bases) or enamines, respectively. The reaction of tert-butyl 5-amino-4-oxopentanoate hydrochloride with an external primary amine would be competitive with the reactivity of its own primary amine at C5. Intramolecular condensation is also a possibility, which could lead to cyclic structures. The reaction of β-keto esters with amines can be catalyzed by acids or bases and, in some cases, can be promoted by dehydrating agents to drive the equilibrium towards the product. organic-chemistry.orgresearchgate.net The formation of β-enamino esters from β-keto esters and amines is a well-established transformation. organic-chemistry.orgresearchgate.net

Table 3: Condensation Reactions of β-Keto Esters

Amine Type Reagent Example Product Type Reference
Primary Amine Aniline β-Enamino ester (from imine tautomerization) researchgate.net
Secondary Amine Pyrrolidine (B122466) Enamine latech.edu

Transformations of the Primary Amine at C5

The primary amine at the C5 position, although protonated in the hydrochloride salt form, can be liberated with a base to act as a nucleophile in a variety of reactions.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

Acylation: The free primary amine can readily react with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This is a standard and highly efficient method for forming carbon-nitrogen bonds.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.comrsc.org This reaction is a common method for the synthesis of a wide range of sulfonamide-containing compounds. The choice of base is important to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt. Pyridine or triethylamine are commonly used for this purpose. cbijournal.com

Table 4: Acylation and Sulfonylation of Primary Amines

Reaction Reagent Example Base Product Reference
Acylation Acetyl Chloride Triethylamine N-acetyl derivative (Amide) N/A
Sulfonylation p-Toluenesulfonyl Chloride Pyridine N-tosyl derivative (Sulfonamide) cbijournal.com

Alkylation Reactions and Quaternization

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to give secondary and tertiary amines, and finally a quaternary ammonium salt. Controlling the degree of alkylation can be challenging and often leads to a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Quaternization: Exhaustive alkylation of the primary amine with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. wikipedia.orgcdnsciencepub.com This reaction, often referred to as the Menshutkin reaction when involving a tertiary amine, proceeds via nucleophilic attack of the amine on the alkyl halide. wikipedia.org The use of a mild base like potassium bicarbonate can facilitate the quaternization of amino groups. cdnsciencepub.com

Table 5: Alkylation and Quaternization of Primary Amines

Reaction Reagent Example Conditions Product Type Reference
N-Alkylation Methyl Iodide (1 equivalent) Base (e.g., K₂CO₃) Secondary Amine dtic.mil
Quaternization Methyl Iodide (excess) Base (e.g., KHCO₃) Quaternary Ammonium Salt cdnsciencepub.com

Reductive Amination Pathways with Aldehydes or Ketones

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. wikipedia.org The primary amine of tert-butyl 5-amino-4-oxopentanoate is a suitable nucleophile for reaction with external aldehydes or ketones. This process typically occurs in a one-pot fashion under weakly acidic conditions.

The reaction proceeds in two main stages:

Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then undergoes dehydration to yield a Schiff base, or imine.

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond to form the final secondary amine. libretexts.org

To prevent the reduction of the starting carbonyl compound, specialized reducing agents that are selective for the iminium ion over the carbonyl group are often employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this purpose, as they are less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation. masterorganicchemistry.com

The general pathway can be summarized as follows:

R¹(CO)R² + H₂N-CH₂-(CO)-CH₂-CH₂-COOtBu → [R¹R²C=N-CH₂-(CO)-CH₂-CH₂-COOtBu] → R¹R²CH-NH-CH₂-(CO)-CH₂-CH₂-COOtBu

This reaction provides a straightforward route to introduce a wide variety of substituents onto the nitrogen atom, leading to a library of N-substituted δ-amino-γ-keto esters.

Table 1: Representative Reductive Amination Reactions This table presents theoretical products based on established reductive amination principles.

Carbonyl Reactant (R¹(CO)R²)Reducing AgentExpected Product
Formaldehyde (H₂CO)NaBH(OAc)₃tert-butyl 5-(methylamino)-4-oxopentanoate
Acetone (CH₃COCH₃)NaBH₃CNtert-butyl 5-(isopropylamino)-4-oxopentanoate
Benzaldehyde (C₆H₅CHO)NaBH(OAc)₃tert-butyl 5-(benzylamino)-4-oxopentanoate
CyclohexanoneNaBH₃CNtert-butyl 5-(cyclohexylamino)-4-oxopentanoate

Reactivity of the tert-butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids due to its steric bulk, which renders it resistant to base-catalyzed hydrolysis (saponification) and nucleophilic attack. However, it is uniquely susceptible to cleavage under acidic conditions.

Selective Hydrolysis and Transesterification Reactions

Selective Hydrolysis: The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 5-amino-4-oxopentanoic acid, under acidic conditions. This transformation proceeds via a stable tert-butyl carbocation, which is subsequently quenched by a nucleophile like water to form tert-butanol or by elimination to form isobutylene. This acid-lability allows for its removal in the presence of other ester types (e.g., methyl or ethyl esters) that require basic conditions for saponification.

For substrates with other acid-sensitive groups, milder and more selective methods are available. Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, have been shown to effectively cleave tert-butyl esters while leaving other protecting groups intact. researchgate.netnih.gov Another mild method involves refluxing the ester with silica gel in a non-polar solvent like toluene. researchgate.net

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. The transesterification of β-keto esters is a well-established transformation, and similar principles apply to this γ-keto ester. nih.govrsc.org The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid) or enzymes (e.g., lipases). nih.gov Reacting tert-butyl 5-amino-4-oxopentanoate with an excess of a simple alcohol like methanol or ethanol under catalytic conditions would lead to the formation of the corresponding methyl or ethyl ester.

Table 2: Hydrolysis and Transesterification Conditions

ReactionReagent/CatalystSolventProduct
HydrolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)5-amino-4-oxopentanoic acid
HydrolysisZinc Bromide (ZnBr₂)Dichloromethane (DCM)5-amino-4-oxopentanoic acid
TransesterificationMethanol, H₂SO₄ (cat.)Methanolmethyl 5-amino-4-oxopentanoate
TransesterificationEthanol, LipaseTolueneethyl 5-amino-4-oxopentanoate

Amide Bond Formation via Ester Activation

Direct conversion of the sterically hindered tert-butyl ester to an amide via aminolysis (reaction with an amine) is generally difficult and inefficient. youtube.com A more practical and widely used approach involves a two-step sequence:

Hydrolysis: The tert-butyl ester is first hydrolyzed to the free carboxylic acid using methods described in section 3.3.1.

Amide Coupling: The resulting 5-amino-4-oxopentanoic acid is then coupled with a primary or secondary amine using standard peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

Alternatively, recent methods have shown that tert-butyl esters can be converted in situ to reactive acid chlorides using reagents like SnCl₂ with α,α-dichlorodiphenylmethane, which can then react with amines to form amides directly. organic-chemistry.org This avoids the need to isolate the carboxylic acid intermediate.

Table 3: Two-Step Amide Bond Formation Pathway

Amine (R-NH₂)Coupling ReagentExpected Amide Product
AnilineEDC, HOBt5-amino-4-oxo-N-phenylpentanamide
DiethylamineHATU, DIPEA5-amino-N,N-diethyl-4-oxopentanamide
BenzylamineDCCN-benzyl-5-amino-4-oxopentanamide

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of tert-butyl 5-amino-4-oxopentanoate, possessing an amine and a ketone in a 1,5-relationship (a δ-aminoketone), is ideally suited for intramolecular cyclization to form five-membered nitrogen-containing heterocycles. frontiersin.org

Synthesis of Pyrrolidines and Piperidines

The reaction of the primary amine at the C5 position with the ketone at the C4 position initiates an intramolecular cyclization. This process leads to the formation of a five-membered ring.

The mechanism involves:

Hemiaminal Formation: Nucleophilic attack of the amino group on the carbonyl carbon forms a cyclic five-membered hemiaminal intermediate.

Dehydration: This hemiaminal readily loses a molecule of water to form a cyclic imine, which is a substituted 2,3-dihydropyrrole.

Reduction: The resulting dihydropyrrole can be readily reduced to the corresponding saturated pyrrolidine ring. The reduction can be carried out in the same pot using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation (H₂/Pd/C).

This sequence provides a direct route to substituted pyrrolidines. organic-chemistry.org It is important to note that the formation of a six-membered piperidine ring is not a feasible pathway from this specific substrate via a simple intramolecular cyclization, as it would require a 1,6-relationship between the amine and ketone (an ε-aminoketone).

Table 4: Intramolecular Cyclization to Pyrrolidines

StepIntermediate/Product StructureDescription
1Cyclic HemiaminalFormed by intramolecular attack of the amine on the ketone.
2DihydropyrroleFormed by dehydration of the hemiaminal.
3PyrrolidineFinal product after reduction of the dihydropyrrole.

Formation of Nitrogen-Containing Heterocycles Through Condensation

The key condensation reaction is the intramolecular formation of the dihydropyrrole intermediate mentioned above. This reaction is an intramolecular variant of the Paal-Knorr pyrrole synthesis, which is a fundamental method for synthesizing pyrrole derivatives from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

In the classic Paal-Knorr synthesis, the reaction of a 1,4-diketone with an amine generates a dihydropyrrole intermediate which, if possible, aromatizes to the stable pyrrole ring. nih.gov For tert-butyl 5-amino-4-oxopentanoate, the intramolecular condensation between the C5-amine and C4-ketone yields a stable heterocyclic intermediate, tert-butyl 5-methyl-2,3-dihydro-1H-pyrrole-2-carboxylate (assuming tautomerization and rearrangement). This dihydropyrrole itself is a significant nitrogen-containing heterocycle and serves as the immediate precursor to the pyrrolidine ring upon reduction. Further chemical modifications of the dihydropyrrole could potentially lead to other complex heterocyclic systems.

Chemo-, Regio-, and Diastereoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the nucleophilic amino group, the electrophilic keto-carbonyl carbon, the enolizable α- and γ-carbons, and the sterically hindered ester—presents challenges and opportunities for selective transformations.

Chemo- and Regioselectivity:

The primary amine and the ketone are the most reactive sites for many transformations. The selectivity of a reaction towards one of these groups over the other is highly dependent on the reaction conditions and the reagents employed.

Reactions at the Amino Group: Under appropriate conditions, the amino group can undergo selective N-acylation, N-alkylation, or condensation with aldehydes and ketones to form imines, without affecting the keto-ester moiety.

Reactions at the Keto Group: Conversely, the ketone can be selectively targeted for reduction to a secondary alcohol or can react with organometallic reagents. Reductive amination of the ketone is a plausible transformation, potentially leading to diamino derivatives.

Reactions involving the Enolate: The β-ketoester functionality allows for the formation of an enolate at the α-carbon (C-3) under basic conditions, which can then act as a nucleophile in alkylation or acylation reactions. However, γ-deprotonation is also a possibility, leading to reactions at the γ-position (C-5), a concept known as vinylogous reactivity. The regioselectivity between the α- and γ-positions is a key aspect of the reactivity of β-ketoesters. nih.govacs.org

The table below illustrates the potential for chemo- and regioselective reactions based on the functional groups present.

Reagent/ConditionTarget Functional GroupPotential Product TypeSelectivity
Acyl chloride, mild baseAmino groupN-acylated productChemoselective
Aldehyde/ketone, mild acidAmino groupImine/Schiff baseChemoselective
NaBH4, low temperatureKeto groupγ-amino-β-hydroxy esterChemoselective
Grignard reagentKeto groupTertiary alcoholChemoselective
LDA, then alkyl halideα-carbon (enolate)α-alkylated productRegioselective
Strong base, then electrophileγ-carbon (dienolate)γ-substituted productRegioselective

Diastereoselectivity:

Transformations that create a new stereocenter, such as the reduction of the ketone or the alkylation of the α-carbon, can proceed with varying degrees of diastereoselectivity.

Reduction of the Ketone: The reduction of the β-ketone to a β-hydroxy group introduces a new stereocenter. The diastereoselectivity of this reduction can be influenced by the directing effect of the existing γ-amino group, especially if the amino group is protected with a bulky substituent. Catalytic asymmetric hydrogenation or transfer hydrogenation methods, which have been successfully applied to related β-amino ketones, could afford high diastereoselectivity, leading to either syn- or anti-γ-amino alcohols. nih.govrsc.orgsemanticscholar.org

Reactions at the α-Carbon: Introduction of a substituent at the α-carbon can also be diastereoselective. The stereochemical outcome will depend on the method of enolate formation and the nature of the electrophile.

The following table summarizes potential diastereoselective transformations and the factors influencing the stereochemical outcome.

TransformationNew StereocenterInfluencing FactorsPotential Outcome
Ketone ReductionC-4 (hydroxyl)Catalyst (e.g., Rh, Ir complexes), directing groupsHigh syn or anti selectivity
α-AlkylationC-3 (new substituent)Chiral auxiliaries, substrate controlDiastereomeric excess

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of reactions involving this compound are expected to follow established principles of organic chemistry, with key intermediates dictating the reaction pathways and product distributions.

Intramolecular Cyclization:

One of the most probable reaction pathways for this compound is intramolecular cyclization. The proximity of the nucleophilic amino group to the electrophilic ketone carbonyl allows for an intramolecular condensation reaction.

Mechanism of Pyrrole Formation: Under acidic or thermal conditions, the primary amine can attack the ketone carbonyl to form a hemiaminal intermediate. Subsequent dehydration would lead to the formation of a cyclic enamine or iminium ion, which could then tautomerize or be further transformed to yield substituted pyrrole or dihydropyrrole derivatives. This type of cyclization is a common strategy for the synthesis of nitrogen-containing heterocycles from γ-amino ketones.

Enolate and Enamine Intermediates:

Enolate-Mediated Reactions: In the presence of a base, the compound can form an enolate at the α-position. This enolate is a key intermediate in reactions such as alkylations and aldol (B89426) condensations. The geometry of the enolate (E or Z) can influence the diastereoselectivity of subsequent reactions.

Enamine Intermediates: The primary amine can react with the ketone intramolecularly or with an external aldehyde/ketone to form an enamine. Enamines are nucleophilic at the α-carbon and can participate in various C-C bond-forming reactions.

Mechanistic Considerations in Reductions:

The mechanism of ketone reduction will depend on the reducing agent used.

Hydride Reduction: With agents like sodium borohydride, the reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. The stereochemical outcome is often governed by Felkin-Anh or Cram's rule models, considering the steric and electronic effects of the substituents on the adjacent carbons.

Catalytic Hydrogenation: In catalytic hydrogenation, the molecule is adsorbed onto the surface of the catalyst, and hydrogen is delivered to the carbonyl group. The diastereoselectivity is determined by the binding of the substrate to the chiral catalyst.

The following table outlines plausible intermediates in key transformations of this compound.

Reaction TypePlausible Intermediate(s)Subsequent Transformation
Intramolecular CyclizationHemiaminal, cyclic iminium ionDehydration, tautomerization
Base-mediated AlkylationEnolateNucleophilic attack on electrophile
Reductive AminationImine/Iminium ionReduction with a hydride source

Further research, including computational studies and isotopic labeling experiments, would be necessary to fully elucidate the specific reaction mechanisms and intermediates for this compound under various reaction conditions.

Applications of Tert Butyl 5 Amino 4 Oxopentanoate Hydrochloride As a Versatile Synthetic Intermediate

Building Block for Complex Natural Product Synthesis

While the primary applications of tert-butyl 5-amino-4-oxopentanoate (B1257902) hydrochloride have been explored in the realm of medicinal chemistry, its structural features suggest potential as a foundational unit in the total synthesis of complex natural products.

Precursor to Alkaloids and Amino Acid-Derived Natural Products

The inherent amino acid-like scaffold of tert-butyl 5-amino-4-oxopentanoate hydrochloride makes it a conceptually attractive starting material for the synthesis of various alkaloids and other natural products derived from amino acids. The presence of a ketone functionality offers a handle for diverse chemical transformations, including reductive aminations and aldol (B89426) reactions, to construct the core skeletons of these natural products. Although specific examples of its direct use in the total synthesis of alkaloids are not extensively documented in publicly available literature, its structural relationship to glutamic acid suggests its potential as a surrogate in established synthetic routes.

Scaffolds for Polyketide and Peptidic Structure Construction

The carbon backbone of this compound can, in principle, serve as a nucleating point for the elaboration of polyketide and peptidic structures. The tert-butyl ester provides robust protection of the carboxylic acid, allowing for selective manipulation of the amino and keto groups. For instance, the amine can be acylated with polyketide fragments, and the ketone can be used to introduce further stereocenters or to initiate cyclization cascades. In the context of peptidic structures, this compound can be incorporated as a non-proteinogenic amino acid, introducing a keto group for post-synthetic modifications or for creating unique conformational constraints within a peptide chain.

Intermediate in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The most well-documented and significant applications of this compound lie in its use as a precursor for non-natural amino acids and peptidomimetics, which are crucial in drug discovery and development.

Analogues of Glutamic Acid and Glutamine (e.g., glutarimide (B196013) moiety precursors)

A key application of (S)-tert-butyl 5-amino-4-oxopentanoate hydrochloride is as a crucial starting material for the synthesis of molecules containing the (S)-2-aminoglutarimide moiety. google.comgoogle.com This structural motif is present in a class of pharmaceutically active compounds. The synthesis typically involves the cyclization of the amino and amide functionalities of the pentanoate derivative to form the glutarimide ring.

For example, it is a key intermediate in the preparation of compounds like (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. google.comgoogle.com The synthesis of these complex molecules relies on the stereochemical integrity of the chiral center in the starting material to produce the desired enantiomerically pure final product.

Table 1: Synthesis of Glutarimide Moiety Precursors

Starting Material Key Transformation Resulting Moiety Reference

Design and Construction of Enzyme Inhibitor Scaffolds

The structural framework of this compound is well-suited for the design and synthesis of enzyme inhibitors. The amino acid-like backbone can mimic natural substrates, allowing the resulting inhibitors to bind to the active sites of enzymes. The ketone functionality provides a reactive center for covalent modification of enzyme residues or for the introduction of pharmacophores that can interact with specific pockets within the enzyme's active site.

While specific, detailed examples of its direct use are often proprietary, the principles of rational drug design suggest its utility. For instance, derivatives of this compound could be designed to target proteases, kinases, or other enzymes where a glutamic acid or glutamine mimic could serve as a starting point for inhibitor development. The synthesis of an intermediate for the EGFR inhibitor, Osimertinib (AZD9291), highlights the utility of related amino-pentanoate structures in creating complex, biologically active molecules. atlantis-press.com

Precursor to Advanced Materials and Functional Molecules

The application of this compound as a precursor to advanced materials and functional molecules is an emerging area with significant potential. The combination of a protected carboxylic acid, a primary amine, and a ketone within a single chiral molecule provides a unique platform for the synthesis of novel polymers, functional surfaces, and molecular sensors.

Currently, there is limited specific research published on the direct application of this compound in materials science. However, its functional groups lend themselves to various polymerization and surface modification techniques. For example, the amine and ketone could be utilized in condensation polymerization to create novel polyamides or polyimines with chiral recognition properties. The carboxylic acid, after deprotection, could be used to anchor these molecules to surfaces, creating functionalized materials for applications in catalysis, separations, or biocompatible coatings. The development of synthetic routes to related amino acid derivatives for use in peptidomimetics and other bioactive molecules showcases the chemical tractability of this class of compounds for more complex architectures. nih.gov

Monomers for Specialty Polymers and Copolymers

While direct polymerization of this compound is not extensively documented, its structure suggests its potential as a monomer for the synthesis of specialty polyamides and other copolymers. The presence of both an amino group and a carboxylic acid precursor (the ester) allows for polycondensation reactions.

Theoretically, under appropriate conditions, the amine functionality could react with the ester (or the corresponding carboxylic acid after hydrolysis) of another monomer unit to form an amide bond, leading to the formation of a polyamide. The resulting polymer would feature a repeating unit with a ketone and a tert-butyl group, which could impart unique properties such as altered solubility, thermal stability, or the potential for post-polymerization modification at the keto group.

Table 1: Potential Polymer Architectures from this compound

Polymer TypePotential Co-monomerResulting Polymer Characteristics
HomopolyamideSelf-condensationContains keto and tert-butyl functionalities in the backbone.
CopolyamideDiacyl chlorides (e.g., adipoyl chloride)Alternating copolymer with tailored properties based on the diacyl chloride used.
CopolyamideDiamines (e.g., hexamethylenediamine)Requires prior modification of the ester to a dicarboxylic acid.

This table is based on theoretical applications and the known reactivity of the functional groups present in the molecule.

Detailed research into the polymerization conditions, such as catalyst, temperature, and pressure, would be necessary to optimize the synthesis of such specialty polymers and to fully characterize their material properties.

Ligands in Asymmetric Catalysis (if derivatized to chiral forms)

The chiral form of this compound, particularly the (S)-enantiomer, serves as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The amine and ketone functionalities provide handles for derivatization to create ligands that can coordinate with metal centers, inducing stereoselectivity in chemical reactions.

For instance, the amine can be transformed into a variety of coordinating groups, such as phosphines, oxazolines, or salen-type structures. The ketone can also be modified, for example, through reduction to a hydroxyl group, which can then be used for further functionalization. The resulting chiral ligands could find applications in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.

Table 2: Potential Chiral Ligand Scaffolds from (S)-tert-butyl 5-amino-4-oxopentanoate hydrochloride

Ligand ClassSynthetic ModificationPotential Catalytic Application
P,N-LigandsConversion of the amine to a phosphineAsymmetric hydrogenation, allylic alkylation
N,N-LigandsReaction with chiral epoxides or other bifunctional electrophilesLewis acid catalysis, Diels-Alder reactions
Amino alcohol derivativesReduction of the ketone to a hydroxyl groupAsymmetric transfer hydrogenation, addition of organometallics to aldehydes

This table illustrates hypothetical derivatizations to generate chiral ligands.

The development of such ligands from this starting material would contribute to the expanding toolbox of chiral catalysts available to synthetic chemists.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The unique structural features of this compound make it an interesting substrate for the development of new synthetic methods.

Development of Novel Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The functional groups within this compound are well-suited for initiating or participating in such reaction sequences.

For example, a reaction could be initiated at the amine, which then triggers an intramolecular cyclization involving the ketone or ester functionality. Such a process could lead to the rapid construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. The development of new cascade reactions utilizing this compound would represent a significant methodological advancement.

Stereocontrol Strategies in the Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for its application in areas such as chiral ligand synthesis. Methodologies that allow for the precise control of stereochemistry during the synthesis and subsequent modification of this compound are therefore of high importance.

Strategies to achieve stereocontrol could involve the use of chiral catalysts for the asymmetric synthesis of the core structure or the application of substrate-controlled diastereoselective reactions when modifying the existing chiral center. For instance, the reduction of the ketone in the chiral molecule can lead to two diastereomeric alcohols, and developing methods to selectively form one over the other is a key challenge in stereocontrol.

Advanced Analytical Methodologies for Investigating Chemical Reactions Involving Tert Butyl 5 Amino 4 Oxopentanoate Hydrochloride

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for determining the molecular structure of compounds formed during chemical transformations of tert-butyl 5-amino-4-oxopentanoate (B1257902) hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of molecules in solution. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of reaction products and intermediates.

In the analysis of derivatives of tert-butyl 5-amino-4-oxopentanoate hydrochloride, specific chemical shifts in ¹H NMR spectra are indicative of the molecular environment of protons. For instance, the protons of the tert-butyl group typically appear as a singlet around δ 1.4 ppm. beilstein-journals.org The chemical shifts of protons attached to the pentanoate backbone will vary depending on the functional groups introduced during a reaction. For example, in a related compound, (S)-tert-butyl 4,5-diamino-5-oxopentanoate, the proton on the chiral carbon appears as a triplet at δ 3.77 ppm in DMSO-d₆. google.com

¹³C NMR provides complementary information about the carbon skeleton. The carbonyl carbons of the ester and amide groups, as well as the quaternary carbon of the tert-butyl group, exhibit characteristic chemical shifts. For example, in (S)-tert-butyl 4,5-diamino-5-oxopentanoate, the carbonyl carbons resonate at δ 171.5 and 170.4 ppm, while the quaternary carbon of the tert-butyl group and the carbons of the methyl groups appear at δ 80.5 and δ 28.2 ppm, respectively, in DMSO-d₆. google.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further aiding in complex structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(O)NH₂-171.5
C(O)OtBu-170.4
C(tBu)-80.5
CHNH₂3.7751.8
CH₂CH₂2.32-1.9130.8, 29.7
CH₃ (tBu)1.3928.2
Data is for (S)-tert-butyl 4,5-diamino-5-oxopentanoate in DMSO-d₆ and serves as an illustrative example. google.com

Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of reactions by tracking changes in functional groups. Specific covalent bonds vibrate at characteristic frequencies, and these vibrations are observed as absorption bands in an IR spectrum.

For reactions involving this compound, key functional groups include the amine, the ketone (or a derivative), and the ester. The N-H stretching vibrations of the primary amine hydrochloride would be expected in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the ketone is typically observed in the range of 1700-1725 cm⁻¹, while the ester carbonyl stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching of the ester and the C-N stretching of the amine also provide characteristic bands. During a chemical transformation, the disappearance of a reactant's characteristic band and the appearance of a product's new band can be used to follow the reaction's progress. For example, if the ketone is reduced to an alcohol, the sharp C=O peak around 1715 cm⁻¹ would disappear and a broad O-H stretch would appear around 3200-3600 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound and its Reactions

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)
Amine (R-NH₃⁺)N-H stretch3000-2800 (broad)
Ketone (C=O)C=O stretch1725-1705
Ester (C=O)C=O stretch1750-1735
tert-ButylC-H stretch2950-2850
Carboxylic Acid (O-H)O-H stretch3300-2500 (very broad)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of reaction products and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This is particularly useful for confirming the identity of a newly synthesized derivative of this compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed chemical formula, it is possible to confirm the molecular formula with a high degree of confidence. For example, a derivative with the molecular formula C₂₂H₂₆N₂O₃ has a calculated molecular weight of 366.46 g/mol . pharmaffiliates.com HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For derivatives of this compound, characteristic fragmentation patterns would include the loss of the tert-butyl group (a loss of 56 Da) or cleavage of the pentanoate chain. Analysis of these fragmentation pathways provides valuable evidence for the proposed structure of a reaction product. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating mixtures of compounds, assessing the purity of products, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a commonly used method for these purposes. bldpharm.com

In the context of reactions involving this compound, an appropriate HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase that allows for the separation of the starting material, intermediates, and the final product. By injecting aliquots of the reaction mixture at different time points, the consumption of the starting material and the formation of the product can be monitored. The purity of the final isolated product can also be determined by HPLC, with the area of the product peak relative to the total area of all peaks providing a quantitative measure of purity. google.com Chiral HPLC can be used to determine the enantiomeric purity of chiral derivatives. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. Its primary applications in this context are the determination of compound purity and the calculation of reaction yield.

The purity of this compound is a critical quality attribute. HPLC methods, particularly reversed-phase HPLC, are adept at separating the target compound from starting materials, intermediates, and byproducts. A typical HPLC system for this analysis would consist of a C18 stationary phase, a mobile phase of acetonitrile and water with a suitable buffer, and a UV detector. The high resolving power of HPLC allows for the detection and quantification of impurities even at trace levels. For instance, a reported HPLC purity for a related compound, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, was found to be 99.12%, showcasing the precision of this technique. google.com Chiral HPLC can also be employed to determine the enantiomeric purity, which is crucial for stereospecific syntheses, with reported chiral purities exceeding 99.9%. google.com

Reaction yield determination by HPLC is achieved by quantifying the amount of this compound in the reaction mixture relative to a known concentration of an internal or external standard. This allows for accurate monitoring of the reaction progress and optimization of reaction conditions to maximize the product yield.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Solvents

While HPLC is ideal for the analysis of the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may be present in the reaction mixture or the final product. These can include residual solvents, unreacted volatile starting materials, and volatile byproducts of the reaction.

In the synthesis of this compound, potential volatile impurities could include tert-butanol, isobutylene (from the esterification step), and solvents used in the reaction and purification processes such as dichloromethane, ethyl acetate, or methanol. The high sensitivity and specificity of GC-MS allow for the detection of these compounds at parts-per-million (ppm) levels. The gas chromatograph separates the volatile components of the sample, and the mass spectrometer provides mass information for each component, enabling their unambiguous identification by comparison with spectral libraries.

For amino compounds, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amino group of any related volatile byproducts.

Interactive Data Table: Potential Volatile Impurities in the Synthesis of this compound and their GC-MS Characteristics

CompoundPotential OriginTypical GC Retention Time IndexKey Mass Fragments (m/z)
tert-Butanol Esterification byproduct500-60059, 43, 41
Isobutylene Esterification byproduct< 50056, 41, 39
Dichloromethane Solvent600-70084, 86, 49
Ethyl Acetate Solvent700-80088, 70, 43

X-ray Crystallography for Absolute and Relative Configuration Determination of Solid Derivatives

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like derivatives of tert-butyl 5-amino-4-oxopentanoate, single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry.

While a crystal structure for this compound itself is not publicly available, the methodology can be understood from the analysis of closely related compounds. For instance, the structure of a synthetic precursor can be confirmed by single-crystal X-ray diffraction. google.com The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

This technique is invaluable for confirming the stereochemical outcome of asymmetric syntheses. In the context of derivatives of tert-butyl 5-amino-4-oxopentanoate, X-ray crystallography can be used to:

Unambiguously determine the absolute configuration of stereogenic centers.

Elucidate the conformation of the molecule in the solid state.

Identify and characterize different polymorphic forms, which can have significant impacts on the physical properties of the compound.

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's reactivity and its interaction with biological targets.

Interactive Data Table: Example Crystallographic Data for a Related Compound

ParameterExample Value
Crystal System Orthorhombic
Space Group P n a 21
Unit Cell Dimensions a = 10.1 Å, b = 12.3 Å, c = 15.4 Å
Z value 4
Resolution 0.8 Å
Software Used Bruker SHELXTL

Challenges, Emerging Trends, and Future Research Directions in the Chemistry of Tert Butyl 5 Amino 4 Oxopentanoate Hydrochloride

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of tert-butyl 5-amino-4-oxopentanoate (B1257902) hydrochloride and related aminolevulinate esters often involves multi-step processes with hazardous reagents and significant solvent waste. rsc.org A major challenge lies in developing more sustainable and environmentally friendly synthetic routes. Current research is focused on several key areas:

Renewable Feedstocks: A promising approach involves the utilization of biomass-derived starting materials. For instance, levulinic acid, which can be produced from lignocellulosic biomass, is a key precursor for the synthesis of 5-aminolevulinic acid (ALA) and its esters. rsc.org Converting cellulose-derived 5-(chloromethyl)furfural into δ-aminolevulinic acid represents another green synthetic pathway.

Greener Reagents and Catalysts: Efforts are underway to replace toxic and hazardous reagents with more benign alternatives. For example, the use of copper bromide (CuBr2) as a bromination reagent in the synthesis of ALA from methyl levulinate offers higher selectivity and is less hazardous than using liquid bromine. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic routes for tert-butyl 5-amino-4-oxopentanoate hydrochloride are still under development, the successful application of ketoreductases for the stereoselective reduction of related ketoesters demonstrates the potential of this approach.

Synthetic StrategyPrecursor/ReagentAdvantages
Renewable Feedstocks Levulinic acid (from biomass)Reduces reliance on fossil fuels, sustainable source.
Greener Reagents Copper bromide (CuBr2)Higher selectivity, less hazardous than liquid bromine.
Biocatalysis KetoreductasesHigh stereoselectivity, mild reaction conditions, environmentally friendly.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its role as a synthetic intermediate, researchers are exploring the inherent reactivity of the γ-amino-β-keto ester scaffold of this compound to forge new chemical bonds and construct complex molecular architectures.

One area of interest is its use in the synthesis of functionalized pyrroles , which are important heterocyclic motifs in many natural products and pharmaceuticals. The condensation of aminolevulinate esters with various carbonyl compounds provides a direct route to a diverse range of substituted pyrroles. nih.gov Furthermore, the development of divergent synthetic strategies from N-alkoxycarbamoyl pyrroles allows for the creation of structurally diverse pyrrolizine derivatives through C-H bond functionalization. rsc.org

The presence of multiple functional groups also makes this compound an ideal candidate for multicomponent reactions . The Passerini three-component reaction, for example, has been employed to generate chemically diverse libraries of ALA ester conjugates, opening up avenues for the rapid discovery of new bioactive molecules. rsc.org Additionally, cycloaddition reactions, such as the [2+2] cycloaddition, are being explored to construct novel cyclobutane-containing derivatives. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and the potential for automation. youtube.com The synthesis of γ-amino acid esters, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous-flow microreactors. mdpi.com

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous materials.

Precise Control: The ability to precisely control reaction parameters such as temperature, pressure, and residence time leads to improved selectivity and reproducibility.

Telescoped Reactions: Multiple reaction steps can be integrated into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. acs.org

The integration of flow chemistry with automated synthesis platforms, which can perform, analyze, and optimize reactions with minimal human intervention, represents a significant step towards the on-demand synthesis of this compound and its derivatives.

Discovery of New Applications in Interdisciplinary Fields of Chemistry

While this compound is a well-established precursor in pharmaceutical synthesis, its unique properties are leading to its exploration in other interdisciplinary fields. The parent compound, 5-aminolevulinic acid (ALA), and its esters are extensively used in photodynamic therapy (PDT) . mdpi.comnih.gov In PDT, these compounds act as prodrugs, leading to the accumulation of the photosensitizer protoporphyrin IX in cancer cells. Subsequent irradiation with light of a specific wavelength generates reactive oxygen species that induce cell death. mdpi.com The tert-butyl ester modification enhances the lipophilicity of the molecule, which can improve its penetration through cell membranes and potentially increase the efficacy of PDT. aacrjournals.orgnih.gov

Researchers are also investigating novel multifunctional prodrugs of ALA, such as acyloxyalkyl esters, which not only act as photosensitizer precursors but also exhibit anticancer activity independent of photoactivation. acs.orgresearchgate.net Beyond medicine, the potential applications of aminolevulinate derivatives in materials science, for example in the development of novel photosensitive materials or as components of bioactive polymers, are beginning to be explored. The conjugation of 5-ALA with nanomaterials like fullerenes is being investigated for enhanced drug delivery. nih.gov

Addressing Stereochemical Control in the Formation of Chiral Derivatives with New Stereocenters

The synthesis of enantiomerically pure derivatives of this compound is a significant challenge, as many of its applications, particularly in pharmaceuticals, require specific stereoisomers. Existing synthetic methods for the chiral version of this compound often lack adequate control over the stereogenic center. google.com

Current research is focused on developing robust methods for asymmetric synthesis to control the formation of new stereocenters. Key strategies include:

Dynamic Kinetic Resolution: This powerful technique allows for the conversion of a racemic mixture into a single enantiomerically enriched product. The dynamic kinetic resolution of β-amino-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to produce enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.govunc.eduresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the stereodivergent synthesis of chiral α-disubstituted β-homoprolines, providing a pathway to enantiomerically pure pyrrolidine (B122466) scaffolds. nih.gov

Enzymatic Cascade Reactions: The combination of multiple enzymes in a one-pot cascade reaction offers a highly efficient and stereoselective route to chiral γ-amino esters and γ-lactams. researchgate.net

The development of these and other stereoselective methods is crucial for unlocking the full potential of chiral derivatives of this compound.

Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. While the specific application of AI/ML to the synthesis of this compound is still in its early stages, the broader trends in the field are highly relevant.

ML models can be trained on large datasets of chemical reactions to:

Predict Reaction Yields and Selectivity: By analyzing the structural features of reactants and the reaction conditions, ML algorithms can predict the outcome of a reaction, helping chemists to identify the most promising synthetic routes.

Optimize Reaction Conditions: AI can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal set of conditions for maximizing yield and minimizing byproducts. ijcce.ac.ir

Accelerate Drug Discovery: Deep learning models are being used to predict the efficiency of peptide synthesis in fast-flow systems, providing a foundation for the real-time optimization of the synthesis of complex biomolecules. nih.gov

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, execute, and optimize the synthesis of this compound and other valuable chemical compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.